![molecular formula C13H18ClNO B1474848 (1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol CAS No. 1692258-60-8](/img/structure/B1474848.png)
(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol
Overview
Description
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as “(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol”, often involves ring construction from different cyclic or acyclic precursors . The synthetic route to obtain similar pyrrolidine derivatives started with the reaction between maleic anhydride and aromatic amines .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse and depend on the specific structure of the compound . For instance, functionalization of preformed pyrrolidine rings, such as proline derivatives, is a common synthetic strategy .Scientific Research Applications
Synthesis and Chemical Transformations
- A study described the synthesis of 5-methoxylated 3-pyrrolin-2-ones via the rearrangement of chlorinated pyrrolidin-2-ones, showcasing a method that could potentially apply to the synthesis or modification of compounds related to "(1-(2-Chloro-4-methylbenzyl)pyrrolidin-3-yl)methanol" (Ghelfi et al., 2003). These compounds are highlighted for their utility in preparing agrochemicals or medicinal compounds.
Structural and Mechanistic Insights
- Research on the crystal structure and DFT (Density Functional Theory) study of related compounds provides insights into molecular geometry, electronic structure, and potential reactivity. Such studies help understand the physicochemical properties of compounds like "this compound" and how they might be modified or interact in chemical reactions (Huang et al., 2021).
Applications in Organic Synthesis
- The compound and its derivatives have been explored for their role in the synthesis of polyheterocyclic systems, indicating their utility in constructing complex organic molecules. This includes the formation of unique eight- or nine-membered polyheterocyclic systems via multicomponent reactions, highlighting the compound's versatility in organic synthesis (Cao et al., 2019).
Mechanism of Action
Target of action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active compounds . The exact target would depend on the specific functional groups and overall structure of the compound.
Biochemical pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Compounds with a pyrrolidine ring have been found to affect a wide range of biological activities .
Pharmacokinetics
The pharmacokinetic properties of a compound, including its absorption, distribution, metabolism, and excretion (ADME), depend on its chemical structure. The presence of a pyrrolidine ring could influence these properties .
properties
IUPAC Name |
[1-[(2-chloro-4-methylphenyl)methyl]pyrrolidin-3-yl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-10-2-3-12(13(14)6-10)8-15-5-4-11(7-15)9-16/h2-3,6,11,16H,4-5,7-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVGKQGQRKBMCOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CN2CCC(C2)CO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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